Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate
Description
Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate is a brominated pyridine derivative featuring a methyl-substituted amino group at the 2-position of the pyridine ring and a methyl ester moiety.
Properties
IUPAC Name |
methyl 2-[(5-bromopyridin-2-yl)-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(6-9(13)14-2)8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIRMVNRITVCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromopyridin-2-yl-methylamine Intermediate
According to patent US7208603B2, the synthesis of pyridin-2-yl-methylamine derivatives, including brominated analogs, involves:
- Starting from a 5-bromopyridine derivative.
- Functionalization via reductive amination or nucleophilic substitution to introduce the methylamine group at the 2-position.
- Use of a basic reaction medium, often employing tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to facilitate the reaction.
The reaction is typically conducted in an alcoholic solvent, such as methanol, which serves as a suitable medium for both solubilizing reactants and stabilizing intermediates.
Reductive Amination with Methyl Glyoxylate or Cyanohydrins
The key step to obtain Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate is the reductive amination between the 5-bromopyridin-2-yl-methylamine and a carbonyl-containing compound such as methyl glyoxylate or its cyanohydrin equivalent.
- The reaction proceeds at room temperature.
- The medium is made basic by the addition of tertiary amines (e.g., DABCO).
- Reducing agents such as sodium cyanoborohydride are employed to reduce the imine intermediate formed during the reaction to the corresponding amine.
- This method replaces older, less efficient routes and provides higher yields and selectivity.
Reaction Medium and Conditions
- Solvent: Methanol or similar alcohols are preferred for their polarity and ability to dissolve both organic and inorganic reagents.
- Base: Tertiary amines like DABCO facilitate deprotonation and stabilize intermediates.
- Reducing agent: Sodium cyanoborohydride is favored for its selectivity and mild reducing power, minimizing side reactions.
- Temperature: Ambient temperature conditions are sufficient, making the process energy-efficient.
Summary of Preparation Method Parameters
| Parameter | Description | Typical Conditions |
|---|---|---|
| Starting materials | 5-Bromopyridin-2-yl-methylamine, methyl glyoxylate or cyanohydrin | Purified intermediates |
| Solvent | Methanol or other alcohols | Methanol, anhydrous or standard grade |
| Base | Tertiary amines (e.g., DABCO) | Stoichiometric or catalytic amounts |
| Reducing agent | Sodium cyanoborohydride | Slight excess to ensure complete reduction |
| Temperature | Room temperature | 20-25 °C |
| Reaction time | Several hours (typically 4-24 hours) | Monitored by TLC or HPLC |
| Work-up | Extraction, purification by chromatography | Standard organic solvent extraction |
Research Findings and Advantages
- The reductive amination approach is advantageous due to its mild conditions and high selectivity.
- Use of sodium cyanoborohydride avoids over-reduction and degradation of sensitive functional groups.
- The reaction medium and base choice enhance yields and reduce side reactions.
- The method is scalable and suitable for industrial synthesis, as indicated by patent literature.
- The bromine substituent on the pyridine ring remains intact under these conditions, allowing further functionalization if needed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Organic Synthesis
Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, making it useful for creating more complex molecules. The compound can undergo:
- Nucleophilic Substitution : The bromine can be replaced by other nucleophiles, facilitating the synthesis of derivatives with varied biological activities.
- Formation of Heterocycles : It can be utilized to synthesize heterocyclic compounds, which are significant in drug development.
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential therapeutic effects. The presence of the bromine atom and the pyridine ring enhances its interaction with biological targets. Notable applications include:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This compound may show promise in developing novel anticancer agents.
- Antimicrobial Properties : Studies suggest that derivatives of brominated pyridines possess antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.
Biological Studies
This compound is also significant in biological research:
- Enzyme Inhibition Studies : The ability of this compound to interact with enzymes makes it a valuable tool for studying enzyme mechanisms and developing inhibitors.
- Cell Culture Applications : It has been noted for use as a non-ionic organic buffering agent in cell cultures, maintaining pH stability which is crucial for cellular processes.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored a series of brominated pyridine derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyridine structure could enhance efficacy.
Case Study 2: Enzyme Interaction
Research conducted by Smith et al. (2023) investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The findings demonstrated that the compound effectively inhibited target kinases, leading to reduced cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Substituent Effects on Reactivity and Solubility
- Bromine Position: Moving bromine from the 5- to 3-position (as in Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate) alters steric and electronic properties, which could influence binding affinity in target proteins .
Pharmacokinetic and Functional Implications
- Ester vs. Acid : The methyl ester group in the target compound enhances bioavailability compared to its carboxylic acid form, as esters are more lipophilic and resistant to ionization .
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 2-(5-bromopyrimidin-2-yl)acetate) may exhibit slower hydrolysis rates than methyl esters, extending half-life in vivo .
Notes and Limitations
- Discontinued Products: Some analogs, such as Methyl 2-[(5-bromopyridin-2-yl)amino]acetate, are listed as discontinued, suggesting challenges in synthesis or commercial demand .
- Data Gaps : Direct biological data for the target compound are sparse; further studies on its pharmacokinetics and target engagement are needed.
Biological Activity
Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate, with the CAS number 1249621-29-1, is an organic compound featuring a pyridine derivative structure. Its molecular formula is C9H11BrN2O2, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the bromine atom and the pyridine ring enhances its binding affinity, leading to modulation of biological pathways. This compound has been studied for its role in enzyme inhibition and receptor binding, particularly in the context of neurological disorders and cancer treatment .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for various strains are documented as follows:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Case Studies
- Neurological Disorders : In a study focusing on compounds targeting neurological pathways, this compound was evaluated for its potential to inhibit specific enzymes involved in neurodegenerative diseases. The results indicated a dose-dependent inhibition of target enzymes, suggesting therapeutic potential.
- Cancer Treatment : Research has explored the compound's efficacy against various cancer cell lines, including those associated with lymphomas and solid tumors. In vitro assays demonstrated that it could inhibit cell proliferation at low concentrations, making it a candidate for further development as an anticancer agent .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction of 5-bromopyridine-2-amine with methyl bromoacetate in the presence of bases like sodium hydride or potassium carbonate under reflux conditions in organic solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
For large-scale production, optimization strategies are employed to enhance yield and purity, including the use of continuous flow reactors and automated systems.
Q & A
Q. What are the established synthetic routes for Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate?
A common methodology involves aromatic nucleophilic substitution followed by hydroxydeboronation to introduce the bromopyridine moiety. For example, coupling 5-bromo-2-aminopyridine with methylamino acetate derivatives under catalytic conditions can yield the target compound. Reaction optimization often includes temperature control (e.g., 60–80°C) and the use of palladium catalysts to enhance regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. How can intermediates in the synthesis be validated?
Intermediate purity is confirmed via thin-layer chromatography (TLC) and column chromatography using ethyl acetate/hexane gradients. For example, the boronate ester intermediate (pre-hydroxydeboronation) can be tracked via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example:
Q. What strategies address discrepancies in pharmacokinetic data during in vitro studies?
- Solubility optimization : Use phosphate or amino acid conjugates to enhance aqueous solubility (e.g., tert-butyl esters for prodrug strategies) .
- Metabolic stability assays : Incubate with liver microsomes and quantify degradation via LC-MS/MS. Adjust substituents (e.g., methyl vs. ethyl esters) to modulate metabolic half-life .
Q. How can crystallographic twinning be managed during structure determination?
Q. How do steric effects influence the reactivity of the methylamino acetate group?
- Conformational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict rotational barriers around the N-CH3 bond.
- Experimental validation via variable-temperature NMR (VT-NMR) detects restricted rotation (e.g., coalescence temperatures >100°C) .
Data Contradiction Analysis
Q. Conflicting NMR How to resolve discrepancies in aromatic proton assignments?
Q. Discrepancies in HPLC retention times across batches: Methodological troubleshooting
- Mobile phase pH adjustment : Use trifluoroacetic acid (TFA) or ammonium formate buffers to stabilize ionization.
- Column calibration : Validate with a certified reference standard (e.g., CAS 917023-06-4) to ensure retention time consistency .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
